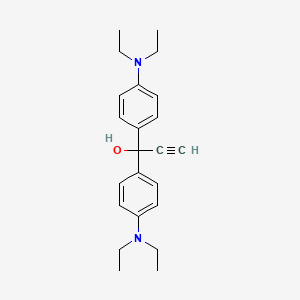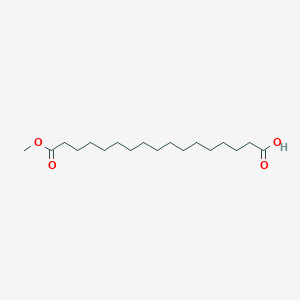
17-Methoxy-17-oxoheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methoxy-17-oxoheptadecanoic acid is a synthetic organic compound with the molecular formula C18H34O4. It is characterized by the presence of a methoxy group and a ketone functional group on a heptadecanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methoxy-17-oxoheptadecanoic acid typically involves the esterification of heptadecanoic acid followed by methoxylation and oxidation reactions. Common reagents used in these processes include methanol, sulfuric acid, and oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound often employs bulk manufacturing techniques, including continuous flow reactors and large-scale esterification processes. These methods ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-Methoxy-17-oxoheptadecanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 17-Methoxy-17-oxoheptadecanoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ketone groups play crucial roles in its reactivity and biological activity. It can modulate enzyme activity, interact with cellular receptors, and influence metabolic pathways .
Comparison with Similar Compounds
Heptadecanoic acid: Lacks the methoxy and ketone groups, making it less reactive.
17-Hydroxyheptadecanoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
17-Methoxyheptadecanoic acid: Similar structure but lacks the ketone group, affecting its chemical properties
Uniqueness: 17-Methoxy-17-oxoheptadecanoic acid is unique due to the presence of both methoxy and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
17-methoxy-17-oxoheptadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-22-18(21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(19)20/h2-16H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRHOXYVXBTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8193521.png)
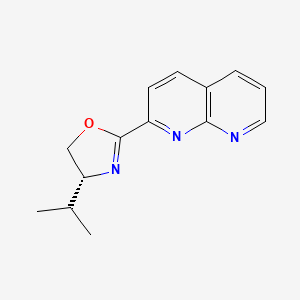

![(R)-3H-Spiro[benzofuran-2,4'-piperidin]-3-amine dihydrochloride](/img/structure/B8193537.png)
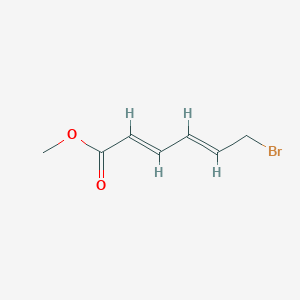
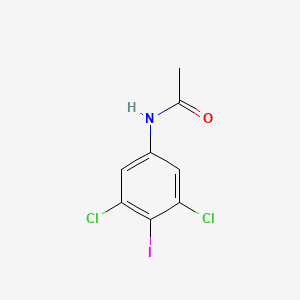
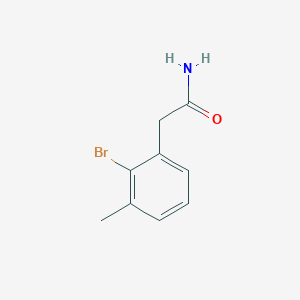
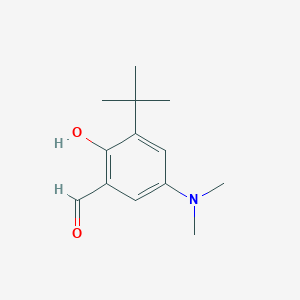
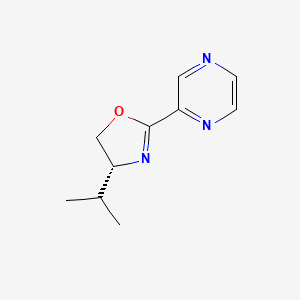
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B8193570.png)
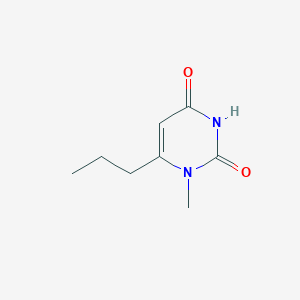
![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8193592.png)
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8193601.png)
